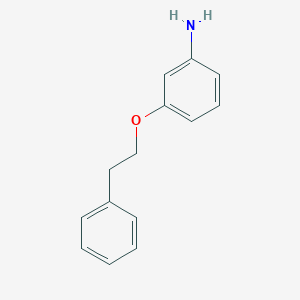

3-(2-Phenylethoxy)aniline

Description

Structural Framework and Significance of Phenylethoxy Aniline (B41778) Derivatives in Organic Chemistry

The structure of 3-(2-Phenylethoxy)aniline, with the chemical formula C₁₄H₁₅NO, features a central benzene (B151609) ring substituted with an amino group (-NH₂) and a phenylethoxy group (-OCH₂CH₂Ph) at the meta position. nih.gov This arrangement of functional groups is pivotal to its chemical behavior. The phenylethoxy group, being electron-donating, influences the reactivity of the aniline ring, particularly in electrophilic substitution reactions.

Phenylethoxy aniline derivatives are a class of compounds that share this core structure and have found significance in several areas of organic chemistry. The presence of both an aniline moiety and a phenylethoxy group imparts a combination of properties that are valuable in the synthesis of more complex molecules. For instance, derivatives of this class are used in the development of precursors for pharmaceuticals and as ligands in catalysis. The steric and electronic properties of these derivatives can be fine-tuned by modifying the substitution pattern on the aromatic rings, which in turn affects their reactivity and potential applications. Studies on related N-(2-phenylethyl)nitroaniline derivatives have shown how modest changes in functional groups can lead to significant differences in molecular conformation and intermolecular interactions. nih.govnih.gov

Current Research Landscape and Academic Relevance of 3-(2-Phenylethoxy)aniline

3-(2-Phenylethoxy)aniline is an area of active investigation in the scientific community. Its applications span from being a fundamental reagent in chemical synthesis to its use in the creation of specialized polymers and coatings. In biological studies, it is employed as a tool to investigate various biological processes.

Recent research has highlighted the importance of aniline derivatives in the synthesis of heterocyclic compounds. For example, various anilines are used in the construction of 1-aminoisoquinolines, a framework present in some antitumor agents. beilstein-journals.orgnih.gov While these studies may not directly use 3-(2-Phenylethoxy)aniline, they underscore the academic relevance of anilines as versatile precursors in synthetic organic chemistry. The development of new synthetic methods for anilines continues to be a significant focus, as they are crucial starting materials in both industrial and academic research. bohrium.com

Strategic Importance of 3-(2-Phenylethoxy)aniline as a Synthetic Building Block

The strategic value of 3-(2-Phenylethoxy)aniline lies in its role as a versatile intermediate for constructing more elaborate molecular structures. The amine group can readily undergo a variety of chemical transformations, such as acylation, alkylation, and diazotization, allowing for the introduction of diverse functional groups.

A common synthetic route to 3-(2-Phenylethoxy)aniline involves the reaction of 3-aminophenol (B1664112) with 2-phenylethyl bromide. This modular synthesis allows for the preparation of various analogs by using different substituted phenols or phenylethyl halides.

As a building block, it is utilized in the synthesis of bioactive molecules, including potential kinase inhibitors. The phenylethoxy portion of the molecule can also play a role in the biological activity of the final product. The compound's ability to serve as a precursor for more complex molecules makes it a valuable tool for chemists engaged in drug discovery and materials science. ontosight.ai For instance, related aniline derivatives are key intermediates in the synthesis of synthetic opioid analgesics, demonstrating the importance of this class of compounds in medicinal chemistry. google.com

Structure

3D Structure

Properties

IUPAC Name |

3-(2-phenylethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c15-13-7-4-8-14(11-13)16-10-9-12-5-2-1-3-6-12/h1-8,11H,9-10,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATANNAJKSFDCGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10330183 | |

| Record name | 3-(2-phenylethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10330183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75058-73-0 | |

| Record name | 3-(2-phenylethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10330183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 2 Phenylethoxy Aniline and Analogues

Strategies for Introducing the Aniline (B41778) Functional Group

Synthesis from Cyclohexanone (B45756) Derivatives

A modern and increasingly utilized approach for constructing aniline rings involves the aromatization of substituted cyclohexanones. nih.gov This strategy offers a powerful alternative to classical aromatic substitution reactions, often providing better control over regioselectivity. nih.gov

A notable method employs a palladium on carbon (Pd/C) catalyst in conjunction with an ethylene (B1197577) atmosphere to facilitate the transformation of cyclohexanones into anilines. bohrium.comorganic-chemistry.org For the synthesis of 3-(2-phenylethoxy)aniline, the required starting material would be 3-(2-phenylethoxy)cyclohexanone. The reaction proceeds in a one-pot fashion, where the cyclohexanone derivative is treated with an ammonia (B1221849) source, such as ammonium (B1175870) acetate, often in the presence of a base like potassium carbonate. bohrium.com The proposed mechanism involves an initial condensation of the ketone with ammonia to form a cyclohexanimine intermediate. bohrium.com Subsequently, the Pd/C catalyst facilitates a series of hydrogen transfers from the cyclohexeneimine intermediates to ethylene, which acts as a hydrogen acceptor, driving the reaction towards the stable aromatic aniline product. bohrium.com This non-aerobic method is advantageous due to its operational simplicity and the recyclability of the Pd/C catalyst. bohrium.com

| Parameter | Description | Reference |

| Starting Material | Substituted Cyclohexanone (e.g., 3-(2-phenylethoxy)cyclohexanone) | nih.gov |

| Catalyst System | Palladium on Carbon (Pd/C) with Ethylene | bohrium.comorganic-chemistry.org |

| Reagents | Ammonia Source (e.g., Ammonium Acetate), Base (e.g., Potassium Carbonate) | bohrium.com |

| Key Process | Imine formation followed by catalytic dehydrogenation/aromatization | bohrium.com |

| Advantages | Good yields, regiocontrol, non-aerobic conditions, catalyst recyclability | nih.govbohrium.com |

Total Synthesis Approaches to 3-(2-Phenylethoxy)aniline

The "total synthesis" of a molecule like 3-(2-phenylethoxy)aniline refers to its creation from fundamental, readily available chemical precursors. The strategies typically revolve around forming the ether linkage and ensuring the correct placement of the amino group.

Step-by-Step Synthetic Pathways

Two primary retrosynthetic pathways are commonly considered for the assembly of 3-(2-phenylethoxy)aniline.

The first and most direct route involves the alkylation of 3-aminophenol (B1664112) . In this approach, the nucleophilic hydroxyl group of 3-aminophenol attacks a 2-phenylethyl electrophile, such as 2-phenylethyl bromide or tosylate. This reaction is a variation of the Williamson ether synthesis and is typically conducted in the presence of a base like potassium carbonate or sodium hydride in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.

A second, more versatile pathway involves the etherification of 3-nitrophenol (B1666305) followed by the reduction of the nitro group .

Etherification : 3-Nitrophenol is first treated with 2-phenylethyl bromide under basic conditions to form the intermediate, 1-nitro-3-(2-phenylethoxy)benzene (B8475930). The presence of the electron-withdrawing nitro group makes the phenolic proton more acidic, facilitating the ether synthesis.

Nitro Reduction : The nitro group of the intermediate is then reduced to the primary amine. This transformation is a standard procedure in organic synthesis and can be achieved through various methods, including catalytic hydrogenation with H₂ gas over a palladium, platinum, or nickel catalyst, or by using metal-acid combinations like tin (Sn) or iron (Fe) in hydrochloric acid (HCl). nih.gov

| Pathway | Starting Materials | Key Steps | Considerations |

| 1. Alkylation of 3-Aminophenol | 3-Aminophenol, 2-Phenylethyl Bromide | One-step Williamson ether synthesis | Potentially lower yield due to competing N-alkylation of the aniline. |

| 2. Reduction of Nitro Ether | 3-Nitrophenol, 2-Phenylethyl Bromide | 1. Williamson ether synthesis2. Nitro group reduction | Two-step process, but often cleaner and higher-yielding; avoids N-alkylation issues. nih.gov |

One-Pot and Cascade Reactions in 3-(2-Phenylethoxy)aniline Synthesis

The previously discussed synthesis from 3-(2-phenylethoxy)cyclohexanone using a Pd/C-ethylene system is a prime example of a one-pot reaction, combining amination and aromatization. organic-chemistry.org

Cascade reactions are a subset of one-pot processes where the formation of one bond triggers the subsequent transformation to form another. researchgate.net While complex cascades are more frequently designed for intricate natural products, the principles can be applied to streamline the synthesis of simpler molecules. nih.gov A hypothetical one-pot, three-component reaction for 3-(2-phenylethoxy)aniline could be envisioned starting from a precursor like 1,3-cyclohexanedione. The sequence might involve selective O-alkylation with a phenylethyl group, followed by amination and subsequent aromatization, all orchestrated within a single reaction vessel through the sequential addition of reagents and catalysts.

Catalytic Systems in 3-(2-Phenylethoxy)aniline Synthesis

Catalysis is central to the efficient and selective synthesis of 3-(2-phenylethoxy)aniline, with both Lewis acids and transition metals playing crucial roles in various synthetic strategies.

Lewis Acid Catalysis in Phenylethoxy Aniline Formation

Lewis acids function as electron-pair acceptors and are widely used to activate substrates, particularly those containing heteroatoms like oxygen or nitrogen. wikipedia.orgunicam.it In the context of synthesizing 3-(2-phenylethoxy)aniline, Lewis acids can be employed in several key transformations.

In syntheses commencing from cyclohexanone derivatives, a Lewis acid can catalyze the initial condensation between the carbonyl group and an amine or ammonia source. beilstein-journals.org This activation of the carbonyl oxygen accelerates the formation of the crucial imine or enamine intermediate, which is the precursor to the aromatic ring. Furthermore, Lewis acids such as trimethylaluminum (B3029685) (Me₃Al) have been shown to mediate domino reactions involving the condensation of ketones with anilines to construct nitrogen-containing heterocycles. beilstein-journals.org

| Lewis Acid | Potential Role in Synthesis | Mechanism of Action | Reference |

| Boron Trifluoride (BF₃) | Carbonyl activation for imine formation | Coordination to the carbonyl oxygen, increasing electrophilicity. | wikipedia.org |

| Aluminum Chloride (AlCl₃) | Carbonyl activation, Friedel-Crafts reactions | Strong electron pair acceptor for activating various functional groups. | wikipedia.org |

| Trimethylaluminum (Me₃Al) | Condensation/cyclization reactions | Activates carbonyls and facilitates intramolecular bond formation. | beilstein-journals.org |

Transition Metal Catalysis (e.g., Pd/C, Cu(OTf)₂) for Aniline Ring Formation

Transition metals are indispensable for many of the transformations required to form substituted anilines, including C-N bond formation, hydrogenation, and dehydrogenation.

Palladium on Carbon (Pd/C) is a remarkably versatile heterogeneous catalyst with two primary roles in the synthesis of 3-(2-phenylethoxy)aniline:

Nitro Group Reduction : It is the catalyst of choice for the reduction of the nitro group in 1-nitro-3-(2-phenylethoxy)benzene to the target aniline, typically using hydrogen gas as the reductant. nih.gov This reaction is generally high-yielding and clean.

Aromatization : As detailed previously, Pd/C is the key catalyst in converting 3-(2-phenylethoxy)cyclohexanone into the corresponding aniline via catalytic hydrogen transfer to an acceptor like ethylene. bohrium.comresearchgate.net

Copper(II) Triflate (Cu(OTf)₂) and other Copper Catalysts are particularly renowned for facilitating the formation of carbon-nitrogen bonds. While a direct role in the aromatization of a cyclohexanone is less common, copper catalysis offers alternative synthetic pathways. For instance, an Ullmann-type or Buchwald-Hartwig amination could be envisioned, where a precursor such as 1-bromo-3-(2-phenylethoxy)benzene is coupled with an ammonia equivalent using a copper or palladium catalyst, respectively. organic-chemistry.org Copper(II) triflate has been shown to be an effective catalyst in various oxidative coupling and intramolecular cyclization reactions to form C–N bonds. frontiersin.org In some advanced catalytic systems, copper and palladium are used in tandem, where they can act cooperatively to enable transformations not possible with either metal alone. wiley.com

| Catalyst | Reaction Type | Role in Synthesis of 3-(2-Phenylethoxy)aniline | Reference |

| Palladium on Carbon (Pd/C) | Hydrogenation | Reduction of an aryl nitro group to an amine. | nih.gov |

| Palladium on Carbon (Pd/C) | Dehydrogenation | Aromatization of a cyclohexanone/imine derivative to an aniline. | bohrium.comorganic-chemistry.org |

| **Copper(II) Triflate (Cu(OTf)₂) ** | C-N Coupling / Cyclization | Potential use in Ullmann-type amination of an aryl halide precursor. | frontiersin.org |

| Palladium / Copper Systems | Cooperative Catalysis | Used in complex C-C and C-N bond formations. | wiley.com |

Organocatalytic Strategies

The synthesis of diaryl and alkyl-aryl ethers, the core structural feature of 3-(2-phenylethoxy)aniline, has traditionally relied on metal-based catalysis, such as the Ullmann and Buchwald-Hartwig reactions. organic-chemistry.org However, the field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, presents a greener and often more accessible alternative. arabjchem.org While a dedicated organocatalytic synthesis for 3-(2-phenylethoxy)aniline is not prominently documented, established principles of organocatalysis can be applied to its formation.

Strategies for the crucial C-O ether bond formation could involve Lewis base catalysis. N-Heterocyclic Carbenes (NHCs), for example, have been shown to catalyze silicon-free Sulfur(VI) Fluoride Exchange (SuFEx) reactions to form sulfonate esters from phenols, demonstrating their ability to activate substrates toward nucleophilic attack. chemrxiv.org A similar activation of phenethyl alcohol derivatives or 3-aminophenol could conceivably facilitate etherification.

Furthermore, bifunctional organocatalysts, which possess both an acidic and a basic site, are effective in promoting reactions at neutral pH. acs.org For instance, substituted 2-aminophenols have demonstrated catalytic activity by engaging in general acid/base catalysis. acs.org Such a mechanism could be envisioned for the etherification between 3-aminophenol and phenethyl alcohol, where the catalyst aids in proton transfer to facilitate the departure of a leaving group. The development of cascade reactions, where multiple bonds are formed in a single operation under organocatalytic conditions, also holds promise for accessing complex analogues from simple starting materials. mdpi.comacs.org

Synthetic Variations and Analogues of 3-(2-Phenylethoxy)aniline

The 3-(2-phenylethoxy)aniline scaffold is a versatile platform for the development of a wide range of analogues through synthetic modifications. These variations include altering substitution patterns on the aromatic rings, modifying the length and composition of the ether linkage, and introducing chirality.

Substitution Pattern Variations on the Phenyl and Aniline Rings

Modifying the substitution patterns on either the phenyl or aniline ring of the core structure is a primary strategy for tuning the molecule's physicochemical and biological properties. The introduction of various functional groups can influence factors such as lipophilicity, electronic character, and metabolic stability. The electronic effects of substituents on the aniline ring, for example, can significantly influence reaction yields in certain synthetic protocols. beilstein-journals.org

The synthesis of these derivatives often follows classical pathways, such as the reaction of a substituted 3-aminophenol with a substituted 2-phenylethyl bromide under basic conditions. Alternatively, catalytic hydrogenation is a common method for reducing a nitro group to the corresponding aniline, which can be applied to precursors like 1-nitro-3-(2-phenylethoxy)benzene. ucl.ac.be

Table 1: Examples of Substituted 3-(2-Phenylethoxy)aniline Analogues

| Compound Name | Ring of Substitution | Substituent | CAS Number | Significance/Note | Citation |

|---|---|---|---|---|---|

| 5-Chloro-2-(2-phenylethoxy)aniline | Aniline | 5-Chloro | 648926-16-3 | The chloro group acts as an electron-withdrawing group, altering redox properties. | |

| 4-(Phenoxymethyl)aniline | Aniline | 4-(Phenoxymethyl) | 621-08-9 | An isomer where the ether linkage is attached via a methylene (B1212753) bridge. | ucl.ac.be |

| 2-Chloro-N-(1-phenylethyl)aniline | Aniline | 2-Chloro, N-(1-phenylethyl) | 155585-52-7 | A structural analogue featuring a direct C-N bond and an added chiral center. |

Homologues and Heteroatom-Modified Phenylethoxy Aniline Derivatives

Altering the two-carbon ethyl linker or replacing the ether oxygen with other heteroatoms generates further structural diversity. Homologues, which involve extending or shortening the alkyl chain, can impact the molecule's conformational flexibility and its ability to bind to biological targets. Heteroatom substitution, such as replacing the ether oxygen with sulfur to form a thioether, can significantly change properties like bond angles, polarity, and metabolic stability.

The synthesis of thioether analogues, for instance, can be achieved through methods similar to those used in the preparation of thiofentanyl derivatives. nih.govosti.gov This can involve the alkylation of a piperidone with a heteroatom-containing side chain, followed by reductive amination with aniline. nih.govosti.gov

Table 2: Examples of Homologues and Heteroatom-Modified Analogues | Compound Name | Modification Type | Key Structural Feature | CAS Number | Synthetic Note | Citation | | --- | --- | --- | --- | --- | | N-[4-(Phenethyloxy)benzyl]-2-(3-phenylpropoxy)-aniline | Homologue | 3-Phenylpropoxy group | 1040688-09-2 | Features a three-carbon linker instead of two. | | | N-phenyl-1-(2-(thiophen-2-yl)ethyl)piperidin-4-amine | Heteroatom-Modified (Ring and Linker) | Thiophene ring instead of phenyl; Nitrogen in a piperidine (B6355638) ring. | Not specified | A fentanyl-related analogue where the phenyl group is replaced by thiophene. Synthesized via reductive amination. osti.gov | osti.gov | | Thiofentanyl | Heteroatom-Modified (Ring and Linker) | Thiophene ring and piperidine core. | 1165-22-6 | A well-known opioid analgesic that is a structural analogue. | nih.govosti.gov |

Chiral Synthesis of Enantiopure Phenylethoxy Aniline Scaffolds

While 3-(2-phenylethoxy)aniline itself is an achiral molecule, the introduction of stereocenters into its scaffold opens up avenues for developing enantiopure compounds. Chiral derivatives are of significant interest, particularly in pharmaceutical research, as different enantiomers of a molecule can exhibit vastly different biological activities.

Asymmetric synthesis of these analogues can be achieved by using chiral starting materials or by employing stereoselective reactions. For example, introducing a chiral substituent, such as a 1-phenylethyl group on the aniline nitrogen, renders the entire molecule chiral. More advanced strategies involve organocatalytic asymmetric reactions. The use of chiral organocatalysts, such as diphenylprolinol silyl (B83357) ether, can facilitate highly enantioselective reactions to build chiral frameworks. nih.gov Similarly, chiral phosphoric acids have been successfully used in the asymmetric amination of prochiral phenols, a strategy that could be adapted for the synthesis of chiral aminophenol precursors. researchgate.net

Table 3: Examples and Strategies for Chiral Phenylethoxy Aniline Scaffolds

| Scaffold/Derivative | Chirality Source | Synthetic Strategy | Potential Application | Citation |

|---|---|---|---|---|

| 2-Chloro-N-(1-phenylethyl)aniline | Chiral substituent (1-phenylethyl group) | Reaction of 2-chloroaniline (B154045) with 1-phenylethyl bromide. | Intermediate in asymmetric catalysis. | |

| (S)-5-(hydroxymethyl)-3-phenyloxazolidin-2-one derivatives | Chiral auxiliary/reagent | Reaction of Cbz-protected anilines with (S)-glycidyl butyrate. | Precursors for complex chiral molecules like HIV protease inhibitors. | nih.gov |

Reactivity and Chemical Transformations of 3 2 Phenylethoxy Aniline

Reactions at the Aniline (B41778) Nitrogen Center

The aniline portion of the molecule is a hub of reactivity, participating in a variety of chemical transformations.

Electrophilic Aromatic Substitution on the Aniline Ring

The amino group and the phenylethoxy group, both being electron-donating, activate the aniline ring towards electrophilic aromatic substitution. vulcanchem.comwikipedia.orgwikipedia.org This increased nucleophilicity makes the ring susceptible to attack by electrophiles. total-synthesis.com The directing influence of these substituents channels incoming electrophiles primarily to the ortho and para positions relative to the amino group. vulcanchem.combyjus.com However, the bulky nature of the phenylethoxy group may create steric hindrance, potentially favoring substitution at the para position. vulcanchem.com

Common electrophilic aromatic substitution reactions that aniline and its derivatives undergo include:

Halogenation: Reaction with reagents like bromine water can lead to the substitution of hydrogen atoms on the aromatic ring with halogen atoms. For instance, aniline reacts with bromine water to form a white precipitate of 2,4,6-tribromoaniline. byjus.com

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is achieved using a mixture of nitric acid and sulfuric acid. In the case of aniline, this reaction can yield a mixture of ortho, meta, and para isomers due to the formation of the anilinium ion in the acidic medium, which is a meta-director. byjus.com

Sulfonation: Treatment with sulfuric acid results in the formation of sulfanilic acid. byjus.com

The reactivity of the aniline ring is significantly influenced by the electron-donating nature of the amino and phenylethoxy groups, which enhance the electron density of the aromatic system. wikipedia.orgwikipedia.org

Oxidation Reactions of the Aniline Moiety

The aniline moiety is susceptible to oxidation, and the course of the reaction is highly dependent on the oxidizing agent and reaction conditions. wikipedia.org Oxidation can occur at the nitrogen atom or lead to the formation of new carbon-nitrogen bonds. wikipedia.org For instance, oxidation of aniline can produce a range of products, including azobenzene, quinone, and aniline black, depending on the specific oxidizing agent used, such as chromic acid or potassium permanganate (B83412). wikipedia.org In the case of 3-(2-Phenylethoxy)aniline, oxidation with reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can lead to the formation of corresponding quinones or other oxidized derivatives. The oxidation of anilines can be complex, sometimes resulting in the formation of polymeric products. researchgate.net

Nucleophilic Reactivity of the Amino Group

The lone pair of electrons on the nitrogen atom of the amino group imparts nucleophilic character to 3-(2-Phenylethoxy)aniline. beilstein-journals.org This allows it to react with various electrophiles.

Acylation: A common reaction is acylation, where the aniline reacts with acyl chlorides or acid anhydrides to form amides. For example, the reaction of aniline with acetyl chloride yields acetanilide. wikipedia.org This reaction is a nucleophilic substitution where the aniline acts as the nucleophile. byjus.com

Alkylation: The amino group can also undergo alkylation reactions.

Reaction with Aldehydes and Ketones: The nucleophilic amino group can add to the carbonyl carbon of aldehydes and ketones. This initial addition is a key step in the formation of imines and Schiff bases. libretexts.org

The nucleophilicity of the amino group is a central feature of its chemical reactivity, enabling the synthesis of a wide array of derivatives.

Formation of Imine and Schiff Base Derivatives

3-(2-Phenylethoxy)aniline readily reacts with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orgwikipedia.org This condensation reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule. wikipedia.org The formation of these C=N double bond-containing compounds is a reversible, acid-catalyzed process. libretexts.org

The synthesis of Schiff bases from aniline derivatives and various aldehydes is a well-established method for creating compounds with a wide range of applications. nih.govresearchgate.netinternationaljournalcorner.com The electronic and steric properties of both the aniline and the carbonyl compound influence the reaction. nih.gov For example, a variety of aniline derivatives can be reacted with cinnamaldehyde (B126680) to produce Schiff bases in moderate to high yields. nih.gov

Reactions Involving the Ether Linkage

The ether linkage in 3-(2-Phenylethoxy)aniline presents another site for chemical modification.

Cleavage and Functionalization of the Ether Bond

The carbon-oxygen bond of the ether is generally stable but can be cleaved under harsh conditions, typically with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). longdom.orglibretexts.orglibretexts.org This acid-catalyzed cleavage can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the structure of the ether. longdom.orglibretexts.org

In the case of an aryl alkyl ether like 3-(2-Phenylethoxy)aniline, the cleavage will always yield a phenol (B47542) and an alkyl halide. libretexts.orglibretexts.org This is because nucleophilic attack on the aromatic carbon is disfavored. libretexts.org

Beyond cleavage, the ether linkage can be a site for C-H functionalization, allowing for the introduction of new functional groups without breaking the ether bond. nih.gov

Reactions of the Phenylethyl Moiety

The phenylethyl moiety consists of a terminal phenyl ring connected via a two-carbon aliphatic chain. The reactivity of this part of the molecule can be considered at two distinct locations: the aromatic ring and the aliphatic bridge.

The terminal phenyl ring, being attached to an electron-donating alkoxy group (-OCH₂CH₂-), is activated towards electrophilic aromatic substitution (SEAr). wikipedia.org The oxygen atom of the ether linkage donates electron density into the ring through resonance, although this effect is somewhat attenuated by the intervening ethyl group compared to a direct phenoxy linkage (like in anisole). This activation directs incoming electrophiles primarily to the ortho and para positions. stackexchange.combyjus.com

Standard electrophilic aromatic substitution reactions are applicable to this terminal ring. wikipedia.orgmasterorganicchemistry.com For instance, halogenation (bromination or chlorination) can proceed, often catalyzed by a Lewis acid like an iron(III) halide, to yield a mixture of ortho- and para-substituted products. wikipedia.orglibretexts.org Similarly, nitration using a mixture of nitric and sulfuric acids would introduce a nitro group (–NO₂) at these positions. libretexts.org Friedel-Crafts alkylation and acylation, catalyzed by strong Lewis acids like aluminum trichloride, can also occur on this ring, adding alkyl or acyl groups, respectively. wikipedia.org

| Reaction | Typical Reagents | Major Products | Activating/Deactivating Effect |

|---|---|---|---|

| Halogenation | Br₂, FeBr₃ | Ortho-bromo and Para-bromo derivatives | Activating, Ortho/Para-directing |

| Nitration | HNO₃, H₂SO₄ | Ortho-nitro and Para-nitro derivatives | Activating, Ortho/Para-directing |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Para-acyl derivative (major due to sterics) | Activating, Ortho/Para-directing |

The two-carbon ethyl linker (–CH₂–CH₂) of the phenylethoxy group is generally less reactive than the aromatic systems. However, it can undergo functionalization under specific conditions, primarily through radical-based or transition-metal-catalyzed C-H activation processes. rsc.orgnih.gov

Modern synthetic methods have enabled the selective functionalization of such unactivated C(sp³)–H bonds. rsc.orgnih.gov For example, palladium-catalyzed reactions can activate aliphatic C-H bonds for arylation or other coupling reactions, often requiring a directing group. nih.gov While the aniline moiety in 3-(2-phenylethoxy)aniline could potentially serve this role, the distance to the ethyl chain makes direct intramolecular cyclization challenging. More commonly, intermolecular reactions are employed. Photoredox catalysis using agents like pyridine (B92270) N-oxides can generate oxygen-centered radicals capable of abstracting hydrogen atoms from aliphatic chains, creating alkyl radicals that can then be trapped by various radical acceptors. acs.org Additionally, strong oxidizing conditions can lead to cleavage of the benzylic C-C or C-O bonds, though this is typically a less controlled and synthetically less desirable pathway. Under flash vacuum pyrolysis conditions, related N-(β-phenylethyl)pyrazoles have been shown to eliminate styrene, indicating cleavage and rearrangement of the ethyl chain at high temperatures. wiley.com

Multi-component and Cascade Reactions Incorporating 3-(2-Phenylethoxy)aniline

Multi-component reactions (MCRs), where three or more reactants combine in a single operation, are highly efficient for building molecular complexity. researchgate.net 3-(2-Phenylethoxy)aniline, with its nucleophilic aniline group, is an excellent substrate for such transformations. wikipedia.org These reactions often proceed through a cascade or domino sequence, where the product of one step becomes the substrate for the next in the same pot. beilstein-journals.org20.210.105

The Povarov reaction is a classic example, involving the [4+2] cycloaddition between an aromatic imine (formed in situ from an aniline and an aldehyde) and an electron-rich alkene to form tetrahydroquinolines. wikipedia.orgresearchgate.net Using 3-(2-phenylethoxy)aniline, an appropriate aldehyde, and an alkene like an enol ether, one could synthesize highly substituted quinoline (B57606) scaffolds. wikipedia.orgorganic-chemistry.org The substitution on the aniline ring influences the regiochemical outcome of the subsequent cyclization step. nih.gov

| Reaction Name | Reactants | Catalyst/Conditions | Product Class |

|---|---|---|---|

| Povarov Reaction | Aniline, Aldehyde, Alkene | Lewis Acid (e.g., BF₃·OEt₂, Sc(OTf)₃) | Tetrahydroquinolines |

| Friedländer Annulation | Aniline, Ketone with α-methylene group | Acid or Base Catalysis | Quinolines |

| Gold-Catalyzed Three-Component Reaction | Aniline derivative, Two different alkynes | Cationic Gold(I) catalyst | Substituted Anilines |

Domino, or cascade, reactions are a powerful subclass of MCRs that enable the rapid assembly of complex heterocyclic systems from simple precursors. beilstein-journals.org20.210.105 The aniline functionality in 3-(2-phenylethoxy)aniline serves as a key nucleophile to initiate cascades that form fused ring systems.

For instance, copper-catalyzed domino reactions of anilines with cyclobutanone (B123998) oxime have been developed to synthesize spirotetrahydroquinoline derivatives. beilstein-journals.org In this process, the aniline engages in a sequence of imine formation, isomerization, and intermolecular cyclization. beilstein-journals.org Palladium-catalyzed domino processes are also prevalent, combining C-N coupling with intramolecular C-H activation to build fused N-heterocycles like carbazoles and carbolines from dihaloarenes and aniline derivatives. chim.it Another strategy involves the electrophilic cyclization of N-(2-alkynyl)anilines, which can be prepared from the parent aniline. Treatment with electrophiles like I₂, ICl, or PhSeBr triggers a 6-endo-dig cyclization to yield 3-functionalized quinolines. nih.gov The 3-phenylethoxy substituent would influence the regioselectivity of this cyclization, potentially leading to a mixture of isomers. nih.gov

Recent advancements include cascade reactions involving chim.it-rearrangements of N-alkoxyanilines, followed by cycloadditions like the Diels-Alder reaction to create complex bicyclic molecules. acs.orgrsc.orgresearchgate.net While this requires prior modification of the aniline nitrogen, it showcases the potential for cascade strategies in building three-dimensional molecular architectures. rsc.org

Redox Chemistry of 3-(2-Phenylethoxy)aniline

The redox chemistry of 3-(2-phenylethoxy)aniline is primarily centered on the aniline moiety, which can be both oxidized and reduced. The aromatic rings can also undergo redox reactions under more forcing conditions.

Oxidation: The oxidation of anilines has been extensively studied. wikipedia.org Chemical or electrochemical oxidation of the aniline nitrogen atom can occur. researchgate.net One-electron oxidation generates a radical cation, which is a key intermediate in many aniline reactions, including electropolymerization. researchgate.net The stability and subsequent reaction pathways of this radical cation are influenced by the substituents on the aromatic ring. The electron-donating phenylethoxy group would be expected to stabilize the radical cation. Further oxidation can lead to the formation of dimers (like benzidines), oligomers, and ultimately polymeric materials (polyaniline). researchgate.net The oxidation can result in reactions localized at the nitrogen or lead to the formation of new C-N bonds. wikipedia.org Under controlled conditions with specific oxidizing agents like potassium permanganate or chromium trioxide, it is possible to form quinone-type structures, although this often requires harsher conditions and can lead to complex product mixtures or ring-opening. asianpubs.org

Reduction: While the aniline group itself is already in a reduced state, the term "reduction" in the context of aniline synthesis typically refers to the conversion of a precursor, most commonly a nitro group, into the amine. wikipedia.orgchemistrysteps.com For instance, 3-(2-phenylethoxy)nitrobenzene would be the direct precursor to 3-(2-phenylethoxy)aniline via reduction. This transformation is commonly achieved using methods such as catalytic hydrogenation (e.g., H₂ over a Pd/C catalyst) or with metals in acidic media (e.g., Sn/HCl or Fe/HCl). chemistrysteps.com More recently, sustainable electrocatalytic methods using redox mediators like polyoxometalates have been developed for the highly selective reduction of substituted nitroarenes to anilines in aqueous solutions at room temperature. acs.orgresearchgate.netnih.gov These methods show high functional group tolerance, which would be beneficial for a molecule like 3-(2-phenylethoxy)aniline. acs.orgresearchgate.net

Advanced Spectroscopic and Structural Characterization of 3 2 Phenylethoxy Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, the precise electronic environment and connectivity of each atom can be mapped.

¹H and ¹³C NMR Assignments and Analysis

A detailed analysis would involve assigning each peak to a specific hydrogen or carbon atom, a process aided by established chemical shift tables and computational prediction tools.

Two-Dimensional NMR Techniques for Connectivity

To unambiguously confirm the assignments made from one-dimensional NMR, two-dimensional (2D) techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal correlations between protons that are coupled to each other, for instance, confirming the adjacency of the two methylene (B1212753) groups in the phenylethoxy chain. An HSQC spectrum would correlate each proton signal with the carbon signal to which it is directly attached, providing definitive C-H connectivity information. At present, public records of 2D NMR studies for this specific compound are not available.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural clues through analysis of its fragmentation patterns. The molecular formula of 3-(2-phenylethoxy)aniline is C₁₄H₁₅NO, corresponding to a molecular weight of approximately 213.28 g/mol . An electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 213.

The fragmentation pattern would likely be dominated by cleavage of the ether bond. A common fragmentation pathway for phenethoxy derivatives involves the formation of a stable tropylium (B1234903) ion or related fragments, which would result in significant peaks in the spectrum.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's mass, which can be used to confirm its elemental composition. For 3-(2-phenylethoxy)aniline (C₁₄H₁₅NO), the theoretical exact mass can be calculated. An experimental HRMS measurement would aim to match this theoretical value to within a few parts per million (ppm), unequivocally confirming the molecular formula. Specific experimental HRMS data for this compound is not currently published in accessible literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of 3-(2-phenylethoxy)aniline is expected to show several characteristic absorption bands.

Key expected IR absorptions include:

N-H Stretching: As a primary aromatic amine, two distinct bands would be expected in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethoxy group would be seen just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: A strong absorption band corresponding to the aryl-alkyl ether C-O bond stretching is expected in the range of 1200-1275 cm⁻¹.

C-N Stretching: The stretching vibration for the aromatic C-N bond typically appears in the 1250-1335 cm⁻¹ region.

The following table summarizes the anticipated IR absorption bands for the key functional groups in 3-(2-phenylethoxy)aniline.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Primary Amine | N-H Stretch | 3300 - 3500 (two bands) |

| Primary Amine | N-H Bend | 1580 - 1650 |

| Aromatic Ring | C-H Stretch | > 3000 |

| Alkane | C-H Stretch | < 3000 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Aryl-Alkyl Ether | C-O Stretch | 1200 - 1275 |

| Aromatic Amine | C-N Stretch | 1250 - 1335 |

X-ray Crystallography for Solid-State Molecular Architecture

Conformational Analysis in Crystalline State

A related compound, E,E-1,4-bis[2-(2,4,6-trimethoxyphenyl)ethenyl]-2,5-bis(2-phenylethoxy)benzene, demonstrates the influence of alkoxy groups on conformation, where weak intramolecular hydrogen bonds can occur. uantwerpen.be The conformation of such molecules is a delicate balance of steric and electronic effects.

Intermolecular Interactions and Crystal Packing

For derivatives of N-(2-phenylethyl)aniline, hydrogen bonding plays a crucial role. In 2,4-Dinitro-N-(2-phenylethyl)aniline, molecules form dimers through intermolecular N-H···O hydrogen bonds. nih.gov In this structure, each amine hydrogen atom participates in a three-center interaction with two oxygen atoms of the nitro groups. nih.gov However, in 4-Methylsulfonyl-2-nitro-N-(2-phenylethyl)aniline, no intermolecular hydrogen bonds involving the N-H groups are observed, indicating that the nature of the substituents dramatically influences the hydrogen bonding patterns. nih.gov

In addition to hydrogen bonds, other weak interactions such as C-H···O and C-H···π interactions are significant in determining the crystal packing. researchgate.net For instance, in one related crystal structure, molecules are linked into chains by C-H···O hydrogen bonds, and these chains are further stabilized by weak π–π stacking interactions. researchgate.net The analysis of Hirshfeld surfaces can quantify the contribution of different intermolecular contacts, revealing the dominant forces in the crystal packing. researchgate.net For example, in one case, O···H and H···H contacts were found to be the most significant. researchgate.net

The interplay of these various intermolecular forces, including van der Waals interactions, ultimately determines the three-dimensional architecture of the crystal lattice. researchgate.net

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy are powerful techniques for probing the electronic structure of molecules. sci-hub.se UV-Vis spectroscopy measures the absorption of light as a function of wavelength, providing information about electronic transitions within the molecule. sci-hub.se The UV spectrum of aniline (B41778), a parent compound, shows absorption bands that are shifted when substituents are introduced. spcmc.ac.in For aniline itself, the primary absorption band shifts from 204 nm to 230 nm compared to benzene (B151609), and the secondary band shifts from 256 nm to 280 nm. spcmc.ac.in The phenylethoxy group in 3-(2-Phenylethoxy)aniline, being an electron-donating group, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted aniline.

Fluorescence spectroscopy provides information about the emission of light from a molecule after it has been excited to a higher electronic state. uci.edu The shape of the emission spectrum is typically independent of the excitation wavelength. uci.edu For 3-(2-Phenylethoxy)aniline, the presence of the aniline moiety, a known fluorophore, suggests that the compound will exhibit fluorescence. The specific emission wavelength and quantum yield would be influenced by the phenylethoxy substituent and the solvent environment. In a study of a fluorescent boronic acid polymer, a compound containing a 3-aminophenyl group exhibited strong fluorescence at 433 nm when excited at 380 nm. acs.org While this is a different system, it demonstrates the fluorescent properties of substituted anilines.

| Spectroscopic Data for Related Aniline Compounds | |

| Compound | UV Absorption Maxima (nm) |

| Benzene | 184, 204, 256 spcmc.ac.in |

| Aniline | 230, 280 spcmc.ac.in |

| Phenol (B47542) | 210, 270 spcmc.ac.in |

| Phenoxide ion | 235, 287 spcmc.ac.in |

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an essential tool for the separation, identification, and purification of chemical compounds. b-ac.co.uk

Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive analytical technique used to separate and identify volatile and semi-volatile organic compounds. nemi.gov In a typical GC-MS analysis, the sample is injected into a gas chromatograph where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. nemi.govphcogres.com The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, serves as a molecular fingerprint for identification. nemi.gov

For the analysis of aniline and its derivatives, specific GC methods have been developed. epa.gov The identification of a compound like 3-(2-Phenylethoxy)aniline would be achieved by comparing its retention time and mass spectrum to that of a known standard. nemi.gov The fragmentation pattern in the mass spectrum provides structural information. Common fragments for phenylethoxy derivatives would likely include ions corresponding to the phenylethyl group and the substituted aniline ring.

| Typical GC-MS Operating Parameters | |

| Parameter | Condition |

| Column | Non-polar capillary column (e.g., 5% biphenyl, 95% dimethylpolysiloxane) phcogres.com |

| Carrier Gas | Helium phcogres.com |

| Injection Mode | Splitless researchgate.net |

| Ionization Mode | Electron Impact (EI) at 70 eV phcogres.com |

| Detector | Mass Spectrometer (Quadrupole) researchgate.net |

High-performance liquid chromatography (HPLC) is a versatile technique for the separation and purification of a wide range of compounds, including those that are not volatile enough for GC. b-ac.co.uk In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. b-ac.co.uk The separation is based on the differential partitioning of the sample components between the mobile and stationary phases. b-ac.co.uk

For analytical purposes, HPLC is used to determine the purity of a sample and to quantify the amounts of different components. b-ac.co.uk For preparative separations, HPLC is used to isolate and purify a specific compound from a mixture. b-ac.co.uk The choice of stationary phase (e.g., reversed-phase C18) and mobile phase (e.g., a mixture of water and an organic solvent like acetonitrile (B52724) or methanol) is crucial for achieving good separation. b-ac.co.uk A UV detector is commonly used for the detection of aromatic compounds like 3-(2-Phenylethoxy)aniline. b-ac.co.uk

The synthesis of 3-(2-Phenylethoxy)aniline often involves purification by chromatography, which could include preparative HPLC to obtain a high-purity product.

Theoretical and Computational Investigations of 3 2 Phenylethoxy Aniline

Quantum Chemical Studies of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. nih.gov These studies typically begin by finding the most stable geometric structure (the ground state) and then analyzing its electronic properties. wikipedia.org

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is based on the principle that the ground-state properties of a system are a unique functional of its electron density. nih.govrutgers.edu This approach is favored for its balance of accuracy and computational cost, making it suitable for a variety of molecular property predictions, including molecular structures and dipole moments. arxiv.org

For 3-(2-Phenylethoxy)aniline, DFT calculations, typically using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be employed to perform a full geometry optimization. researchgate.net This process systematically adjusts the bond lengths, bond angles, and dihedral angles to find the molecule's lowest energy conformation. The results of such a calculation would provide a detailed picture of the molecule's three-dimensional structure.

Table 1: Predicted Ground State Geometrical Parameters for 3-(2-Phenylethoxy)aniline from a Hypothetical DFT Calculation

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-N (aniline) | ~1.40 Å |

| C-O (ether) | ~1.37 Å | |

| O-C (ether) | ~1.43 Å | |

| C-C (ethyl) | ~1.53 Å | |

| Bond Angles | C-N-H | ~113° |

| C-O-C | ~118° | |

| O-C-C | ~109° | |

| Dihedral Angle | C-C-O-C | ~175° (anti-periplanar) |

| Note: These values are representative and based on typical results for similar functional groups from DFT calculations. |

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles, solving the Schrödinger equation without using experimental data. wikipedia.org While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (CC) theory offer a systematic way to approach the exact solution, providing a high level of accuracy for electronic structure analysis. nih.govunipi.it

Applying ab initio methods to 3-(2-Phenylethoxy)aniline would serve to validate the geometries obtained from DFT and provide a more detailed description of the electronic wavefunction. uol.de These calculations are particularly useful for accurately determining properties like orbital energies and the distribution of electron charge across the molecule. ias.ac.in Such studies can refine the understanding of how the electron-donating amino group and the phenylethoxy substituent influence the electronic environment of the aromatic rings.

Conformational Analysis and Energy Landscapes

The presence of several rotatable single bonds in 3-(2-Phenylethoxy)aniline—specifically within the phenylethoxy chain—means the molecule is conformationally flexible. Conformational analysis is used to map the potential energy landscape, identifying the most stable three-dimensional arrangements (conformers) and the energy required to convert between them (rotational barriers). nih.govnih.gov

To identify stable conformers, computational chemists systematically rotate the molecule around its flexible bonds and calculate the energy at each step. This process generates a potential energy surface that reveals energy minima, corresponding to stable conformers, and energy maxima, which represent the transition states or torsional barriers between them. researchgate.net For 3-(2-Phenylethoxy)aniline, the key dihedral angles are along the C-O-C-C backbone. The rotation around these bonds determines the spatial relationship between the two aromatic rings.

Studies on similar molecules show that staggered conformations are generally more stable than eclipsed ones due to reduced steric hindrance. msu.edu The analysis would likely reveal several low-energy conformers, differing in the orientation of the phenyl and aniline (B41778) rings relative to each other.

Table 2: Hypothetical Stable Conformers and Rotational Barriers for 3-(2-Phenylethoxy)aniline

| Conformer | Key Dihedral Angle (Ar-O-CH₂-CH₂) | Relative Energy (kcal/mol) | Barrier to Interconversion (kcal/mol) |

| Conformer A (Anti) | ~180° | 0.00 (most stable) | ~4-6 |

| Conformer B (Gauche) | ~60° | 1.5 | ~4-6 |

| Conformer C (Gauche) | ~-60° | 1.5 | ~4-6 |

| Note: The energy values are hypothetical, illustrating the typical relative stabilities and barriers found in flexible ether-linked aromatic compounds. |

The relative stability of different conformers is governed by a delicate balance of subtle intramolecular interactions. mdpi.com In 3-(2-Phenylethoxy)aniline, non-covalent interactions such as van der Waals forces and potential weak hydrogen bonds play a significant role. For instance, an intramolecular hydrogen bond could potentially form between the amine (-NH₂) protons and the ether oxygen, although this is geometrically less favorable than intermolecular bonding. acs.orgmdpi.com

More significant for this molecule would be C-H···π interactions, where a C-H bond from the ethyl linker or one of the rings interacts with the electron cloud of the other aromatic ring. These interactions, though weak, can collectively contribute to the stability of specific folded conformations. Computational techniques like Atoms in Molecules (AIM) and the Non-Covalent Interaction (NCI) index are used to visualize and quantify these stabilizing forces. mdpi.com

Molecular Orbitals and Chemical Bonding Analysis

Molecular Orbital (MO) theory describes chemical bonds as the combination of atomic orbitals to form molecular orbitals that span the entire molecule. libretexts.org The analysis of these orbitals, particularly the frontier orbitals, is essential for understanding a molecule's chemical reactivity and electronic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. researchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity.

For 3-(2-Phenylethoxy)aniline, the HOMO is expected to be primarily located on the electron-rich aniline ring, due to the electron-donating nature of the amino group. The LUMO is likely distributed across the π-system of the phenoxy portion of the molecule. A Natural Bond Orbital (NBO) analysis could further elucidate the bonding by examining charge delocalization from lone pairs and bonding orbitals into antibonding orbitals, providing insight into hyperconjugative effects that contribute to molecular stability. scm.com

Table 3: Predicted Frontier Molecular Orbital Properties for 3-(2-Phenylethoxy)aniline

| Property | Value | Primary Location |

| HOMO Energy | ~ -5.2 eV | Aniline Ring (π-system) |

| LUMO Energy | ~ -0.5 eV | Phenoxy Group (π*-system) |

| HOMO-LUMO Gap | ~ 4.7 eV | - |

| Note: These energy values are representative estimates for a molecule of this type and would be precisely determined through quantum chemical calculations. |

HOMO-LUMO Gap and Reactivity Prediction

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's chemical reactivity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. researchgate.netmdpi.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more reactive, as electrons can be more easily transferred. researchgate.netmdpi.com The HOMO energy level is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

Table 1: Key Reactivity Descriptors from Frontier Orbital Energies

| Parameter | Formula | Chemical Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. researchgate.net |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to deformation or polarization. researchgate.net |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness, indicates higher reactivity. researchgate.net |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. researchgate.net |

Partial Atomic Charges and Electrostatic Potential Maps

The distribution of electron density within a molecule is not uniform, leading to partial positive and negative charges on its atoms. These partial atomic charges are fundamental to understanding a molecule's chemical behavior, including its interaction with other molecules and its reaction mechanisms. researchgate.netscfbio-iitd.res.in Methods like Mulliken population analysis, Natural Bond Orbital (NBO) analysis, and schemes that fit charges to the molecular electrostatic potential (MEP), such as the Merz-Singh-Kollman (MSK) scheme, are used to calculate these charges. researchgate.net Computational studies on related aniline compounds have shown that factors like substituent effects can be correlated with the calculated total charge on the amino group. nih.govacs.org

Table 2: Common Methods for Partial Atomic Charge Calculation

| Method | Basis of Calculation | Common Application |

|---|---|---|

| Mulliken Population Analysis | Based on the molecular orbital scheme from Hartree-Fock (HF) approaches. researchgate.net | Historically significant, but known to be highly basis-set dependent. researchgate.net |

| Natural Bond Orbital (NBO) | Analyzes the electron wavefunction to find localized bond and lone pair orbitals. | Provides a more chemically intuitive picture of charge distribution. |

| Merz-Singh-Kollman (MSK) | Fits atomic charges to reproduce the molecular electrostatic potential (MEP). researchgate.net | Widely used for generating charges for molecular mechanics and dynamics simulations. researchgate.net |

| CHELPG | A grid-based method that fits charges to the electrostatic potential. researchgate.net | Used in simulations requiring accurate representation of intermolecular forces. researchgate.net |

Spectroscopic Property Prediction

Computational Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods can predict NMR chemical shifts (δ) with considerable accuracy, aiding in the interpretation of experimental spectra. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors, from which chemical shifts are derived. mdpi.comtandfonline.com

For aromatic systems like 3-(2-Phenylethoxy)aniline, computational analysis can be particularly insightful. Studies on substituted benzenes and anilines have demonstrated that theoretical calculations can accurately reproduce experimental trends in ¹³C NMR chemical shifts. scm.com The electronic effects of substituents—whether they are electron-donating or electron-withdrawing—cause predictable shifts in the signals of the aromatic carbon atoms (ipso, ortho, meta, para). mdpi.com In 3-(2-Phenylethoxy)aniline, the amino and phenylethoxy groups are both electron-donating, which would be predicted to increase electron density at the ortho and para positions of the aniline ring, resulting in upfield shifts (lower ppm values) for these carbons compared to unsubstituted benzene (B151609). mdpi.comscm.com Computational analysis can help assign each specific peak in the ¹H and ¹³C NMR spectra to its corresponding nucleus in the molecule. mdpi.com

Vibrational Frequency Analysis for IR Spectral Interpretation

Infrared (IR) spectroscopy identifies functional groups in a molecule by detecting their characteristic vibrational frequencies. uobabylon.edu.iq When a molecule absorbs IR radiation, its bonds stretch and bend, and these vibrations must cause a change in the molecule's dipole moment to be IR-active. uobabylon.edu.iq

Computational vibrational frequency analysis, typically performed using DFT methods, calculates the frequencies and intensities of these vibrational modes. lippertt.ch This theoretical spectrum can be compared with an experimental IR spectrum to provide a detailed assignment of the absorption bands. wikieducator.org For 3-(2-Phenylethoxy)aniline, key expected vibrations include:

N-H stretching: Primary aromatic amines typically show two bands in the 3300-3500 cm⁻¹ region. wikieducator.org

C-N stretching: Aromatic amines exhibit a strong band around 1250-1335 cm⁻¹. wikieducator.org

C-O-C stretching: The ether linkage would produce strong bands corresponding to asymmetric and symmetric stretching, usually in the 1000-1300 cm⁻¹ range.

Aromatic C-H and C=C stretching: Aromatic rings show C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C ring stretching bands in the 1450-1600 cm⁻¹ region. libretexts.org

Calculated frequencies are often systematically scaled by a small factor to correct for approximations in the computational method and anharmonicity, leading to better agreement with experimental data. researchgate.net

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in 3-(2-Phenylethoxy)aniline

| Functional Group | Vibrational Mode | Typical Experimental Range (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) on Aromatic Ring | N-H Symmetric & Asymmetric Stretch | 3300 - 3500 wikieducator.org |

| N-H Bend | 1580 - 1650 wikieducator.org | |

| C-N Stretch | 1250 - 1335 wikieducator.org | |

| Ether (-O-CH₂-) | C-O-C Asymmetric Stretch | ~1250 |

| C-O-C Symmetric Stretch | ~1050 | |

| Aromatic Rings (Phenyl & Aniline) | C-H Stretch | 3000 - 3100 libretexts.org |

| C=C Ring Stretch | 1450 - 1600 libretexts.org | |

| C-H Out-of-Plane Bend | 690 - 900 |

| Alkyl Chain (-CH₂-CH₂-) | C-H Stretch | 2850 - 2960 wpmucdn.com |

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static, optimized molecular structures, Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and interactions with the surrounding environment (like a solvent) over time. mdpi.commdpi.com

For a flexible molecule like 3-(2-Phenylethoxy)aniline, which has several rotatable bonds, MD simulations could reveal its preferred conformations in solution. These simulations can characterize the dynamic interactions between the solute and solvent molecules, providing insights into solvation properties. mdpi.com Furthermore, in the context of drug design or materials science, MD simulations are used to model the interaction of a molecule with a biological target (like a protein) or within a larger material assembly. mdpi.comrsc.org Such simulations can help understand binding affinity and the stability of the resulting complex, which is crucial for designing new functional molecules. sci-hub.st

Table 4: Mentioned Compounds

| Compound Name |

|---|

| 3-(2-Phenylethoxy)aniline |

| Aniline |

| Benzene |

Mechanistic Studies of Reactions Involving 3 2 Phenylethoxy Aniline

Investigation of Reaction Pathways and Intermediates

The reactivity of 3-(2-phenylethoxy)aniline is dictated by the amino (-NH₂) group, the ether linkage, and the two aromatic rings. The amino group strongly activates the aniline (B41778) ring towards electrophilic substitution, primarily at the ortho and para positions (positions 2, 4, and 6). allen.inchemistrysteps.com

Several reaction types are plausible for 3-(2-phenylethoxy)aniline, with mechanisms often involving multiple steps and key intermediates.

Electrophilic Aromatic Substitution: For reactions like halogenation or nitration, the amino group's strong electron-donating nature facilitates the attack of an electrophile. The mechanism involves the formation of a resonance-stabilized cationic intermediate known as an arenium ion or sigma complex. allen.in To control the high reactivity and prevent polysubstitution, the amino group can be protected, for instance, through acetylation. This converts it to a less activating amide group, allowing for more selective substitution. chemistrysteps.comlibretexts.org

Oxidation Reactions: The oxidation of anilines can be complex. With an oxidant like periodate, a proposed mechanism involves an electrophilic attack by the oxidant on the nitrogen atom of the amine. niscpr.res.in This can lead to intermediates like 2,5-dianilino-p-benzoquinoneimine. niscpr.res.in For oxidation by chlorine dioxide, a proposed mechanism suggests a second-order dependency on aniline and first-order on the oxidant, forming benzoquinone as a major intermediate. wiley.com Oxidation with hydrogen peroxide catalyzed by selenium dioxide can yield azoxyarenes. thieme-connect.de

Palladium-Catalyzed Guanylation: In reactions with carbodiimides catalyzed by palladium salts to form N-arylguanidines, the proposed mechanism involves the nucleophilic addition of the aniline to the carbodiimide. beilstein-journals.org This process is believed to proceed through the formation of intermediate palladium(II) complexes, such as bis(anilino) and bis(guanidino) species. beilstein-journals.org

Synthesis of Heterocycles: Anilines are common precursors for heterocycles. For instance, in the synthesis of indoles from o-alkynylanilines, a proposed mechanism involves a cascade of 5-endo-dig cyclization followed by formylation. researchgate.net

The direct isolation of reaction intermediates is often challenging due to their high reactivity and short lifetimes. However, in some cases, stable intermediates have been isolated and characterized, providing strong evidence for proposed mechanistic pathways.

In the palladium-catalyzed guanylation of anilines, researchers have successfully isolated and characterized bis(anilino) and bis(guanidino)Pd(II) complexes using stoichiometric amounts of palladium salts. beilstein-journals.org These stable complexes support their role as intermediates in the catalytic cycle.

For the tricyanovinylation of N,N-dimethylaniline, a stable intermediate from an electrophilic aromatic substitution has been isolated and its structure confirmed by spectroscopic methods. rsc.org

During the synthesis of anilines from cyclohexanones, a plausible mechanism involves the formation of an imine intermediate from the reaction of the ketone with ammonia (B1221849), which is then aromatized. bohrium.com

In the direct synthesis of aniline from benzene (B151609) and hydroxylamine, a vanadium(IV) cluster was crystallized and isolated from the reaction solution before the addition of benzene, suggesting it is a key intermediate in the catalytic process. mdpi.com

Kinetic Isotope Effect Studies for Transition State Elucidation

The kinetic isotope effect (KIE) is a powerful tool for elucidating the structure of transition states by measuring the change in reaction rate upon isotopic substitution. koreascience.kr

Primary KIEs are observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step, while secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond cleavage or formation. koreascience.kr

While no KIE studies have been published for 3-(2-phenylethoxy)aniline specifically, extensive research on the closely related 2-phenylethyl systems provides significant insight into the potential behavior of its phenylethyl moiety in elimination reactions. In the E2 reaction of 2-phenylethyldimethylanilinium salts with sodium ethoxide, both primary β-hydrogen and primary nitrogen isotope effects are significant, indicating that both the C-H and C-N bonds are breaking in a synchronous E2 transition state. cdnsciencepub.comresearchgate.net

For a series of 2-phenylethyldimethylanilinium salts with different substituents on the aniline ring, the nitrogen isotope effect ((k¹⁴/k¹⁵ - 1)100) was found to be relatively insensitive to the electronic nature of the substituent, suggesting a central transition state with slight carbanion character. cdnsciencepub.comresearchgate.net

| Substituent (in p-position of aniline ring unless noted) | Nitrogen Isotope Effect ((k¹⁴/k¹⁵ - 1)100) |

| p-OCH₃ | 1.19 ± 0.07 |

| p-CH₃ | 1.13 ± 0.06 |

| p-H | 1.12 ± 0.08 |

| p-Cl | 1.30 ± 0.07 |

| m-CF₃ | 1.32 ± 0.06 |

| Data from the E2 reaction of 2-phenylethyldimethylanilinium salts with sodium ethoxide in ethanol (B145695) at 40°C. cdnsciencepub.comresearchgate.net |

Similarly, studies on the nucleophilic substitution reactions of 1-phenylethyl benzenesulfonates with deuterated aniline nucleophiles have shown primary and secondary α-deuterium KIEs. koreascience.kr These results support a four-center transition state for the Sₙ2 reaction. koreascience.kr Secondary inverse deuterium (B1214612) KIEs (kH/kD < 1) have been observed in the anilinolysis of certain phosphonochloridothioates, suggesting a concerted Sₙ2 mechanism with backside attack. researchgate.net

Computational Mechanistic Studies

Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms at an atomic level. acs.org These studies can map potential energy surfaces, locate transition state structures, and calculate energy barriers, providing insights that are difficult to obtain experimentally.

For reactions involving anilines, DFT calculations have been used to model various transformations.

Oxidation of Anilines: In a computational study of the oxidation of para-substituted anilines by ClO₂, DFT calculations at the B3LYP/6-311+G(d,p) level were used to model the reaction. The calculations predicted activation energy barriers that correlated well with experimental kinetic data. For aniline itself, the calculated activation energy barrier was 11.77 kJ/mol. wiley.com

Chlorination of Aniline: The mechanism of aniline chlorination catalyzed by aluminum chloride was studied using DFT. The calculations identified the rate-limiting step and determined that the activation barrier was lowest for the formation of the meta product (0.9 kcal/mol), although ortho and para substitution are generally favored. tsijournals.com

A computational study on the reaction of 4-methyl aniline with OH radicals using the M06-2X method successfully mapped the reaction mechanism and calculated kinetic parameters, identifying the key products and rate coefficients. doaj.orgmdpi.comresearchgate.net DFT calculations have also been used to rule out proposed mechanisms, such as a cdnsciencepub.comresearchgate.net-H shift in a regioselective aniline synthesis, by demonstrating that no thermally accessible transition state exists for that pathway. acs.org

| Reaction System | Computational Method | Calculated Activation Energy Barrier |

| Aniline + ClO₂ | B3LYP/6-311+G(d,p) | 11.77 kJ/mol |

| 4-Methylaniline + ClO₂ | B3LYP/6-311+G(d,p) | 9.15 kJ/mol |

| 4-Chloroaniline + ClO₂ | B3LYP/6-311+G(d,p) | 11.91 kJ/mol |

| 4-Nitroaniline + ClO₂ | B3LYP/6-311+G(d,p) | 13.10 kJ/mol |

| Aniline Chlorination (meta) | B3LYP/6-31G | 0.9 kcal/mol |

| Aniline Chlorination (ortho) | B3LYP/6-31G | 11.2 kcal/mol |

| This table presents example activation energies calculated for reactions of aniline and its derivatives from different computational studies. wiley.comtsijournals.com |

Reaction Coordinate Analysis

For nucleophilic aromatic substitution (SNAr) reactions, the reaction coordinate typically involves the formation of a zwitterionic intermediate (Meisenheimer complex). nih.gov The reaction starts with the nucleophilic attack of the aniline's nitrogen atom on the electron-deficient aromatic ring of a substrate. This leads to a high-energy transition state, followed by the formation of the intermediate. The subsequent step is the departure of the leaving group, which involves a second transition state to restore the aromaticity of the system. nih.gov Computational studies on the reaction of 4-methyl aniline with OH radicals have also been used to map out the potential energy surface, identifying various transition states for both addition and abstraction pathways. mdpi.comresearchgate.net

In reactions involving radicals, such as with the methyl radical, computational studies have identified multiple reaction pathways, including H-abstraction from the -NH2 group and radical addition to the aromatic ring, particularly at the ortho and para positions. nih.govacs.org The reaction coordinate for the H-abstraction from the amino group is often competitive with the addition pathways. acs.org For instance, in the reaction of aniline with methyl radicals, the H-abstraction from the -NH2 group and the CH3-addition to the ortho-carbon are competing pathways. nih.gov

The following table, based on computational studies of aniline reactions, illustrates the types of energetic data that are determined in a reaction coordinate analysis.

Table 1: Representative Calculated Energy Barriers for Aniline Reactions

| Reaction Type | Reactants | Calculated Parameter | Value (kJ/mol) | Source |

|---|---|---|---|---|

| H-abstraction | Aniline + CH3• | Activation Energy (Ea) for -NH2 abstraction | ~40.6 | acs.org |

| Radical Addition | Aniline + CH3• | Activation Energy (Ea) for ortho-addition | ~56.9 | acs.org |

| H-abstraction | 4-Methylaniline + OH• | Activation Energy (Ea) for -NH2 abstraction | -11.2 | mdpi.comresearchgate.net |

Solvent Effects and Catalytic Cycle Analysis

The solvent environment can significantly influence the kinetics and mechanism of reactions involving 3-(2-phenylethoxy)aniline. arkat-usa.org This is particularly true for nucleophilic aromatic substitution (SNAr) reactions, where the polarity and hydrogen-bonding capabilities of the solvent can stabilize or destabilize reactants, intermediates, and transition states. nih.govznaturforsch.com

In SNAr reactions with anilines, a change in solvent can alter the reaction mechanism. For example, in reactions of anilines with highly electrophilic aromatic compounds, the mechanism can shift from a polar SNAr pathway to a single electron transfer (SET) pathway depending on the solvent and the basicity of the aniline. nih.gov In mixtures of protic and aprotic solvents, such as methanol (B129727) and dimethyl sulfoxide (B87167) (DMSO), the rate of reaction can increase with the proportion of the aprotic solvent. nih.govnih.gov This is attributed to the reduced nucleophilicity of the aniline in the protic solvent due to hydrogen bonding between the amine and the solvent molecules. nih.gov The ability of the solvent to act as a hydrogen-bond donor (HBD) or hydrogen-bond acceptor (HBA) plays a crucial role. arkat-usa.org

Table 2: Solvent Effects on the Rate of SNAr Reactions of Substituted Anilines

| Reactants | Solvent | Relative Rate Constant | Dominant Interaction | Source |

|---|---|---|---|---|

| 1-Halogeno-2,4-dinitrobenzene + Aniline | Toluene | Low | Nucleophile aggregation | arkat-usa.org |

| 1-Halogeno-2,4-dinitrobenzene + Aniline | Acetone | Moderate | Dipolar interactions | arkat-usa.org |

| 1-Halogeno-2,4-dinitrobenzene + Aniline | DMSO | High | Dipolar interactions | arkat-usa.org |

| Substituted Aniline + Nitroanisole | Methanol | Lower | Hydrogen bonding to aniline | nih.gov |

| Substituted Aniline + Nitroanisole | DMSO | Higher | Enhanced nucleophilicity | nih.gov |

Electrochemical Reaction Mechanisms

The electrochemical behavior of 3-(2-phenylethoxy)aniline can be inferred from studies on other substituted anilines. nih.govznaturforsch.com The electrochemical oxidation of anilines is a surface-dependent process that generally begins with a one-electron transfer from the nitrogen atom to the electrode, forming a radical cation. nih.govoup.com The subsequent fate of this radical cation depends on factors such as the substitution pattern on the aniline and the nature of the reaction medium, including its pH. nih.gov

The oxidation potential of substituted anilines is influenced by the electronic properties of the substituents on the aromatic ring. rsc.orgumn.edursc.org Electron-donating groups, such as the phenylethoxy group in 3-(2-phenylethoxy)aniline, are expected to lower the oxidation potential, making the compound easier to oxidize compared to unsubstituted aniline. The solvent can also play a role; for example, studies in varying mole fractions of acetic acid in water have shown a dependence of the oxidation potential on the solvent composition. znaturforsch.com

Table 3: Electrochemical Oxidation Data for Substituted Anilines

| Compound | Solvent/Electrolyte | Oxidation Potential (V vs. Ag/AgCl) | Proposed Initial Step | Source |

|---|---|---|---|---|